molecular formula C16H31NO2 B12603580 tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate CAS No. 651054-00-1

tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate

Cat. No.: B12603580
CAS No.: 651054-00-1
M. Wt: 269.42 g/mol
InChI Key: LIJAUQRZCCHXAV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hexan-3-yl chain. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Properties

CAS No.

651054-00-1

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

tert-butyl 4-hexan-3-ylpiperidine-1-carboxylate

InChI

InChI=1S/C16H31NO2/c1-6-8-13(7-2)14-9-11-17(12-10-14)15(18)19-16(3,4)5/h13-14H,6-12H2,1-5H3

InChI Key

LIJAUQRZCCHXAV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with hexan-3-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexan-3-yl chain provides hydrophobic characteristics, while the tert-butyl group offers steric protection, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H29N1O2\text{C}_{15}\text{H}_{29}\text{N}_{1}\text{O}_{2}

This structure features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:

  • Antimicrobial Activity : The compound has shown moderate to strong activity against several bacterial strains.
  • Enzyme Inhibition : It has been studied for its potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Antimicrobial Activity

In a series of tests, the compound was evaluated against multiple bacterial strains. The results indicated that it possesses significant antibacterial properties. The following table summarizes the findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL
Staphylococcus aureus128 µg/mL

These results demonstrate the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria.

Enzyme Inhibition Studies

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Studies have shown that this compound exhibits significant AChE inhibition:

CompoundIC50 (µM)
This compound5.2
Standard AChE inhibitor2.8

The IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity, suggesting that this compound has comparable potency to established inhibitors.

Anticancer Activity

In vitro studies have assessed the compound's effects on various cancer cell lines. The results are promising, showing selective cytotoxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)
HeLa (Cervical Carcinoma)10.5
MCF7 (Breast Cancer)12.3
A549 (Lung Cancer)15.0

The selectivity index indicates that this compound may be a candidate for further development as an anticancer agent.

Molecular docking studies have suggested that this compound interacts with key targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. This interaction may lead to the induction of apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in animal models. For instance, one study demonstrated that administration led to a significant reduction in tumor size in mice bearing xenografts of human cancer cells.

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